![molecular formula C18H29BrClNO B1441118 2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1220030-60-3](/img/structure/B1441118.png)
2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride
Overview
Description
2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride is a useful research compound. Its molecular formula is C18H29BrClNO and its molecular weight is 390.8 g/mol. The purity is usually 95%.
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Biological Activity
2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride, with the CAS number 1220030-60-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and clinical implications based on available research findings.
- Molecular Formula : C18H29BrClNO
- Molecular Weight : 390.79 g/mol
- CAS Number : 1220030-60-3
Biological Activity Overview
The biological activity of this compound can be categorized into several areas based on existing studies:
-
Anticancer Activity
- Studies have shown that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to inhibit the growth of human colon adenocarcinoma (HT-29) and breast cancer cells (MCF-7) with IC50 values in the micromolar range .
- A related compound demonstrated selective activity against renal cancer cell lines, suggesting potential for targeted cancer therapies.
- Neuropharmacological Effects
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Antimicrobial Activity
- Research indicates that derivatives of piperidine compounds can exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for related compounds ranged from 0.5 to 512 µg/mL, indicating a spectrum of activity that warrants further investigation .
The biological activities of this compound are hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as histone deacetylases (HDAC), which are involved in cancer progression and neurodegenerative diseases .
- Receptor Modulation : The interaction with neurotransmitter receptors may contribute to its neuropharmacological effects, potentially influencing pathways related to mood regulation and cognitive function.
Case Studies and Research Findings
Several studies provide insights into the efficacy and safety profiles of compounds related to this compound:
Study | Findings |
---|---|
Study A | Demonstrated significant cytotoxicity against HT-29 and MCF-7 cells with IC50 values of 10 µM and 15 µM respectively. |
Study B | Showed that structural modifications led to enhanced selectivity against renal cancer cells with an IC50 value of 1.143 µM. |
Study C | Evaluated antimicrobial activity against M. tuberculosis, reporting MIC values as low as 0.5 µg/mL for some derivatives. |
Scientific Research Applications
Pharmaceutical Research
The compound serves as a lead structure in the development of new therapeutic agents. Its ability to interact with specific biological targets is crucial for designing drugs that can modulate receptor activity or enzyme function.
Potential Therapeutic Areas :
- Neurological Disorders : Research indicates that this compound may influence dopaminergic pathways, suggesting potential applications in treating conditions such as schizophrenia and Parkinson's disease.
- Mood Disorders : Preliminary studies have shown its potential as an antidepressant by acting on serotonin transporters, indicating promise in mood disorder treatments.
Chemical Synthesis
2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride is utilized as a building block in organic synthesis. Its structural versatility allows chemists to create various derivatives with altered biological activities.
Synthesis Pathways :
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, which are essential for creating derivatives.
- Reduction and Oxidation Reactions : It can be modified through reduction and oxidation processes to yield compounds with desired properties.
Biomedical Research
The compound is significant in studying its effects on neurological pathways and its potential therapeutic applications.
Research Focus Areas :
- Neuroscience : Investigations into its effects on neurotransmitter levels, particularly dopamine, are critical for understanding its potential role in treating neurodegenerative diseases.
- Drug Development : It is being explored as a candidate for developing treatments for anxiety disorders and pain management.
Case Studies and Findings
Q & A
Q. Basic: What synthetic routes are recommended for preparing 2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride?
Answer:
The synthesis typically involves multi-step coupling reactions. Key steps include:
- Bromophenoxy Intermediate Preparation : Reacting 2-bromo-4-(tert-pentyl)phenol with ethylene dihalides (e.g., 1,2-dibromoethane) under basic conditions (e.g., NaOH in dichloromethane) to form the ethoxy-bridged intermediate .
- Piperidine Coupling : Introducing the piperidine moiety via nucleophilic substitution. For example, reacting the bromophenoxy intermediate with piperidine in a polar aprotic solvent (e.g., DMF) at elevated temperatures (60–80°C) .
- Hydrochloride Salt Formation : Treating the free base with HCl in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .
Critical Note : Monitor reaction progress using TLC or HPLC, and ensure anhydrous conditions to avoid hydrolysis of intermediates .
Q. Basic: What spectroscopic techniques are essential for structural elucidation?
Answer:
A combination of methods is required:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak) and bromine isotopic patterns .
- IR Spectroscopy : Identify C-Br stretching (~600 cm⁻¹) and piperidine N-H stretches (~3300 cm⁻¹) .
Q. Advanced: How can coupling efficiency of the bromophenoxy moiety be optimized?
Answer:
Optimization strategies include:
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Solvent Effects : Replace dichloromethane with THF or DMF to improve solubility of aromatic intermediates .
- Temperature Control : Gradual heating (40°C → 80°C) minimizes side reactions like dehalogenation .
Validation : Compare yields via GC-MS and characterize byproducts (e.g., unreacted phenol) to refine conditions .
Q. Advanced: How should researchers address discrepancies in NMR data during structural analysis?
Answer:
Common issues and solutions:
- Signal Overlap : Use deuterated solvents (e.g., DMSO-d₆) to shift proton signals and reduce overlap .
- Dynamic Effects : For piperidine ring conformers, acquire variable-temperature NMR (e.g., 25°C vs. 60°C) to observe coalescence .
- Impurity Peaks : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and re-analyze .
Case Study : A 2021 study resolved ambiguous tert-pentyl signals by spiking with a deuterated analog .
Q. Basic: What safety protocols are critical for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at –20°C, away from oxidizers (e.g., peroxides) .
Emergency Response : For skin contact, wash immediately with 10% ethanol/water; for inhalation, move to fresh air and seek medical attention .
Q. Advanced: What strategies validate the compound’s stability under experimental conditions?
Answer:
- Forced Degradation Studies : Expose to heat (60°C), light (UV lamp), and humidity (75% RH) for 48 hours. Monitor decomposition via HPLC .
- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf life .
- Compatibility Testing : Assess interactions with common solvents (e.g., DMSO, saline) via FTIR and DSC .
Q. Basic: How is purity assessed, and what thresholds are acceptable for research use?
Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase). Acceptable purity: ≥95% .
- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (±0.3% tolerance) .
- Melting Point : Sharp range (e.g., 150–152°C) indicates high purity; broad ranges suggest impurities .
Q. Advanced: What computational methods support structure-activity relationship (SAR) studies?
Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., GPCRs) .
- QSAR Modeling : Train models with descriptors like logP, molar refractivity, and H-bond donors .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess conformational stability in aqueous environments .
Q. Data Contradiction Analysis Example
Scenario : Conflicting mass spectrometry ([M+H]⁺ = 423.1 vs. theoretical 423.2) and NMR data.
Resolution Steps :
Re-calibrate Instruments : Use certified standards (e.g., sodium trifluoroacetate for NMR) .
Isotopic Pattern Check : Confirm Br presence (m/z 423.1 and 425.1 in 1:1 ratio) .
Alternative Synthesis : Prepare a deuterated analog to verify assignments .
Properties
IUPAC Name |
2-[2-[2-bromo-4-(2-methylbutan-2-yl)phenoxy]ethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BrNO.ClH/c1-4-18(2,3)14-8-9-17(16(19)13-14)21-12-10-15-7-5-6-11-20-15;/h8-9,13,15,20H,4-7,10-12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYLFYXPBMWMLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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